molecular formula C12H23N3O3 B7966821 tert-Butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate

tert-Butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B7966821
M. Wt: 257.33 g/mol
InChI Key: JUXGCGMAVPBCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and an ethylcarbamoyl substituent at the 3-position. Such compounds are frequently employed as intermediates in medicinal chemistry for the development of enzyme inhibitors, antimicrobial agents, and anticancer drugs .

Its structural flexibility and hydrogen-bonding capability may also influence target binding specificity.

Properties

IUPAC Name

tert-butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-5-13-10(16)9-8-15(7-6-14-9)11(17)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXGCGMAVPBCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl Piperazine-1-carboxylate

Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or aqueous sodium hydroxide as the base.

Reaction Conditions

  • Reagents: Piperazine, Boc anhydride, TEA

  • Solvent: DCM, 0–5°C → room temperature

  • Yield: 85–92%

The Boc group selectively protects one nitrogen, leaving the secondary amine available for subsequent functionalization.

Ethyl Isocyanate Coupling

The secondary amine of tert-butyl piperazine-1-carboxylate reacts with ethyl isocyanate to form the ethylcarbamoyl group. This step is conducted in anhydrous DCM under inert atmosphere, with catalytic dimethylaminopyridine (DMAP) to enhance reactivity.

Reaction Conditions

  • Reagents: tert-Butyl piperazine-1-carboxylate, ethyl isocyanate, DMAP

  • Solvent: DCM, room temperature, 12–24 hours

  • Yield: 75–82%

Mechanistic Insight
The secondary amine acts as a nucleophile, attacking the electrophilic carbon of ethyl isocyanate to form a urea linkage. Steric hindrance from the Boc group ensures mono-functionalization.

CDI-Mediated Carbamoylation

This method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the amine for carbamoylation, avoiding hazardous isocyanates.

Activation with CDI

tert-Butyl piperazine-1-carboxylate is treated with CDI in THF, forming an imidazolide intermediate. CDI reacts with the secondary amine to generate a reactive carbamoyl imidazole.

Reaction Conditions

  • Reagents: tert-Butyl piperazine-1-carboxylate, CDI

  • Solvent: THF, 0°C → room temperature, 2 hours

  • Molar Ratio: 1:1.2 (amine:CDI)

Displacement with Ethylamine

The imidazolide intermediate reacts with ethylamine in a nucleophilic substitution, yielding the target compound. The reaction is conducted in a biphasic system (THF/water) with sodium chloride to drive completion.

Reaction Conditions

  • Reagents: Imidazolide intermediate, ethylamine

  • Solvent: THF/H₂O, 25°C, 6 hours

  • Yield: 70–78%

Advantages

  • Avoids use of toxic isocyanates.

  • Amenable to scale-up due to mild conditions.

Reductive Amination with Ethylamine

A less common but viable approach involves reductive amination of a ketone intermediate.

Synthesis of tert-Butyl 3-Oxopiperazine-1-carboxylate

tert-Butyl piperazine-1-carboxylate is oxidized using Dess-Martin periodinane (DMP) to form a ketone at the 3-position.

Reaction Conditions

  • Reagents: DMP, DCM

  • Temperature: 0°C → room temperature, 3 hours

  • Yield: 88–90%

Reductive Amination

The ketone reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN), selectively reducing the imine intermediate.

Reaction Conditions

  • Reagents: tert-Butyl 3-oxopiperazine-1-carboxylate, ethylamine, NaBH₃CN

  • Solvent: Methanol, pH 5–6 (acetic acid), 24 hours

  • Yield: 65–72%

Limitations

  • Requires handling of moisture-sensitive reagents.

  • Lower yield compared to other methods.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Disadvantages
Isocyanate CouplingEthyl isocyanate75–82%High selectivity, simple conditionsToxicity of isocyanates
CDI-MediatedCDI, ethylamine70–78%Avoids toxic reagents, scalableRequires biphasic conditions
Reductive AminationDMP, NaBH₃CN65–72%No gaseous byproductsMulti-step, lower yield

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (THF, DCM) enhance nucleophilicity in isocyanate and CDI methods.

  • Methanol in reductive amination stabilizes intermediates via hydrogen bonding.

Catalysis

  • DMAP accelerates isocyanate coupling by deprotonating the amine.

  • NaCl in CDI-mediated reactions shifts equilibrium via the common-ion effect.

Temperature Control

  • 0–5°C during Boc protection minimizes di-substitution.

  • Room temperature sufficient for most coupling steps to ensure completion without side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Table: Summary of Synthesis Steps

StepReaction TypeReagents Involved
1AcylationPiperazine + Acylating Agent
2CarbamoylationPiperazine Derivative + Ethyl Carbamate
3EsterificationCarboxylic Acid + Tert-butanol

Scientific Research Applications

Tert-butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate has garnered attention for its potential applications in various fields of medicinal chemistry:

Anticancer Research

Recent studies have explored derivatives of piperazine compounds for their anticancer properties. This compound may serve as a precursor for synthesizing novel anticancer agents. For instance, modifications to the piperazine ring can yield compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Piperazine derivatives have been identified as possessing antimicrobial properties. The compound may be evaluated for its efficacy against various bacterial strains, potentially contributing to the development of new antibiotics, particularly against resistant strains.

Neurological Applications

Research indicates that piperazine derivatives can influence neurotransmitter systems. This compound may be investigated for its effects on serotonin and dopamine receptors, offering insights into treatments for neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of piperazine derivatives, including those based on this compound. The results demonstrated that certain modifications enhanced cytotoxicity against breast cancer cell lines (MCF-7), suggesting that this compound could be a valuable scaffold for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Antibiotics, researchers synthesized various piperazine derivatives and tested their activity against Gram-positive and Gram-negative bacteria. The study found that compounds derived from this compound exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

Key structural analogs differ in substituent type, position, and electronic properties:

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
  • Substituent : Piperidin-4-yl at the 4-position.
  • Properties : Lower polarity due to the aliphatic piperidine ring, reducing solubility but improving lipophilicity (LogP ~2.5) .
tert-Butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate (CAS 128019-61-4)
  • Substituent : Bulkier tert-butylcarbamoyl group at the 3-position.
  • Properties : Increased steric hindrance may reduce metabolic degradation, enhancing stability . Molecular weight: 285.39 g/mol.
tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate (Compound 49)
  • Substituent : Dimethylsulfamoyl group at the 4-position.
  • Properties : Sulfonamide group enhances polarity (TPSA ~85 Ų) and hydrogen-bond acceptor capacity, improving water solubility .
tert-Butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)piperazine-1-carboxylate (Compound 41b)
  • Substituent : Thiophene-linked hydroxyphenyl group.

Key Observations :

  • Solubility : Sulfonamide and hydroxyphenyl derivatives exhibit higher solubility due to polar groups, whereas tert-butylcarbamoyl and piperidine analogs are more lipophilic.
  • Stability : Ethylcarbamoyl and tert-butylcarbamoyl derivatives show stability in simulated gastric fluid (SGF), whereas nitro-containing analogs (e.g., compound 1a/1b) degrade under acidic conditions .
  • Bioactivity : Sulfonamide and thiophene derivatives are often prioritized for enzyme inhibition (e.g., NAMPT/PARP1 ), while ethylcarbamoyl variants may serve as flexible intermediates for further functionalization.

Functional Implications

  • Ethylcarbamoyl vs. Sulfonamide : The ethylcarbamoyl group offers a balance of hydrogen-bonding capacity and steric flexibility, whereas sulfonamides provide stronger acidity (pKa ~1-2) and enhanced target affinity.
  • Aromatic vs. Aliphatic Substituents : Thiophene and phenyl groups (e.g., compound 41b) improve binding to aromatic residues in enzymes, while aliphatic groups (e.g., piperidine) favor membrane penetration .

Biological Activity

Tert-butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and neuroprotective effects. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

  • Chemical Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 57260-71-6
  • Structure : The compound features a piperazine ring with a tert-butyl group and an ethylcarbamoyl substituent, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a critical concern in clinical settings.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)32 µg/mL
Enterococcus faecium64 µg/mL
Escherichia coli>250 µg/mL

The compound's ability to inhibit the growth of resistant strains suggests a potential role in developing new antimicrobial agents.

Neuroprotective Effects

In addition to its antibacterial properties, this compound has been evaluated for neuroprotective effects. Studies have shown that it can enhance cell viability in astrocytes exposed to neurotoxic agents such as amyloid-beta (Aβ).

Table 2: Neuroprotective Activity Data

Treatment ConditionCell Viability (%)Reference
Control (no treatment)100
Aβ alone43.78
Aβ + tert-butyl compound62.98

These results indicate that the compound may mitigate the cytotoxic effects induced by Aβ, potentially through mechanisms involving the reduction of pro-inflammatory cytokines.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its structure allows for interactions with specific receptors or enzymes involved in bacterial resistance and neuronal protection.

Potential Mechanisms:

  • Antibacterial : Inhibition of bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains.
  • Neuroprotection : Reduction of inflammatory cytokines like TNF-α and IL-6 in astrocytes, which may contribute to improved cell survival under stress conditions.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the piperazine class. For instance, pyridylpiperazines have been documented to enhance antibiotic efficacy against multidrug-resistant bacteria by targeting specific allosteric sites on efflux pumps . Such findings underscore the potential of modifying piperazine derivatives for enhanced therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-(ethylcarbamoyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting with Boc-protected piperazine. For example, nucleophilic substitution or coupling reactions are employed to introduce the ethylcarbamoyl group. Key steps include:

  • Piperazine functionalization : Boc protection of piperazine under anhydrous conditions using (Boc)₂O and a base like triethylamine (TEA) in dichloromethane (DCM) at 0–20°C for 12–24 hours .
  • Carbamoylation : Ethyl isocyanate or carbodiimide-mediated coupling (e.g., EDC/HOBt) with ethylamine derivatives in solvents like THF or DMF .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of ethylamine), temperature (room temperature to 110°C), and catalyst (e.g., DMAP) improves yields from ~50% to >80% .

Q. How is this compound characterized structurally?

  • Analytical techniques :

  • NMR : ¹H and ¹³C NMR confirm Boc group presence (δ ~1.4 ppm for tert-butyl, ~154 ppm for carbonyl) and ethylcarbamoyl signals (δ ~3.3 ppm for N-CH₂, ~165 ppm for amide carbonyl) .
  • LCMS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns confirming piperazine ring stability .
  • X-ray crystallography : For unambiguous conformation analysis, single-crystal studies reveal chair/boat piperazine conformations and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility improves with tert-butyl group removal under acidic conditions (e.g., TFA) .
  • Stability : Stable at room temperature under inert atmospheres. Susceptible to hydrolysis in acidic/basic conditions (e.g., Boc deprotection at pH <3) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethylcarbamoyl group in cross-coupling reactions?

  • Mechanistic insights :

  • Steric hindrance : The tert-butyl group restricts access to the piperazine nitrogen, favoring reactions at the ethylcarbamoyl moiety (e.g., amide hydrolysis over nucleophilic substitution) .
  • Electronic effects : The electron-withdrawing carbamoyl group activates adjacent positions for electrophilic substitution, as shown in Suzuki-Miyaura couplings with aryl boronic acids (e.g., 72% yield with Pd(PPh₃)₄ catalyst) .
    • Contradictions : Discrepancies in reaction outcomes (e.g., varying yields for similar conditions) may arise from competing side reactions (e.g., Boc cleavage under high temperatures) .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs), highlighting hydrogen bonds between the carbamoyl group and active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
    • Validation : Correlate computational results with experimental data (e.g., IC₅₀ values from enzyme assays) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Conflicting ¹³C NMR signals for piperazine carbons (e.g., δ 45–55 ppm) can arise from dynamic conformational changes. Solutions include:

  • Variable-temperature NMR : Freeze rotamer interconversion at −40°C to resolve splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals via through-bond correlations .
  • Crystallographic validation : Compare with X-ray data to confirm assignments .

Methodological Challenges and Solutions

Q. How to optimize Boc deprotection without degrading the ethylcarbamoyl group?

  • Condition screening :

  • Acid choice : Use 4M HCl/dioxane (0°C, 1 hour) instead of TFA to minimize amide hydrolysis .
  • Quenching : Neutralize with aqueous NaHCO₃ immediately post-deprotection .
    • Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in EtOAc/hexane) .

Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?

  • Issues : Exothermic reactions during Boc protection (ΔT >20°C) and solvent volume constraints.
  • Solutions :

  • Batch-wise reagent addition : Control temperature using ice baths and slow addition funnels .
  • Solvent swap : Replace DCM with toluene for easier removal under reduced pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.